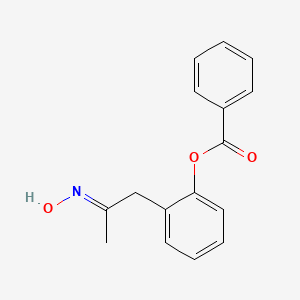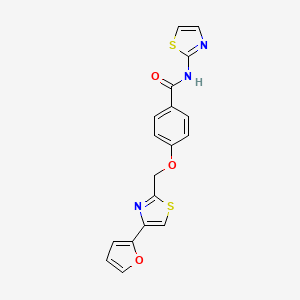
N-(3-fluoro-4-morpholinophényl)-2-pipéridinoacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Applications De Recherche Scientifique
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
Target of Action
The primary target of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide interacts with its target, the DNA Gyrase enzyme, by inhibiting its activity . This inhibition prevents the enzyme from introducing the necessary supercoils into the bacterial DNA, thereby halting the DNA replication process . As a result, the bacteria are unable to reproduce, leading to their eventual death .
Biochemical Pathways
The inhibition of the DNA Gyrase enzyme disrupts the DNA replication process, which is a part of the larger biochemical pathway of bacterial cell division . By halting this pathway, N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide prevents the bacteria from reproducing and spreading .
Pharmacokinetics
Based on its structural similarity to linezolid , it can be inferred that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Linezolid is well-absorbed after oral administration, widely distributed throughout the body, metabolized by the liver, and excreted in both urine and feces
Result of Action
The result of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide’s action is the inhibition of bacterial growth and reproduction . By preventing the bacteria from replicating their DNA, the compound effectively halts the spread of the bacteria, leading to a decrease in the number of bacterial cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-4-nitroaniline with morpholine to form 3-fluoro-4-morpholinoaniline. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoro-4-morpholinoaniline: An intermediate in the synthesis of N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide.
N-(3-fluoro-4-morpholinophenyl)acetamide: A structurally similar compound with different functional groups.
Linezolid: An antibiotic with a similar morpholine ring structure.
Uniqueness
N-(3-fluoro-4-morpholinophenyl)-2-piperidinoacetamide is unique due to its combination of a fluorine atom, morpholine ring, and piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propriétés
IUPAC Name |
N-(3-fluoro-4-morpholin-4-ylphenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c18-15-12-14(4-5-16(15)21-8-10-23-11-9-21)19-17(22)13-20-6-2-1-3-7-20/h4-5,12H,1-3,6-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAURUCURCCSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2443416.png)


![6-(Dimethylamino)benzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B2443419.png)
![(E)-2-cyano-N-(3-ethoxypropyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2443421.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)


![Tert-butyl 4-{[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2443426.png)
![N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2443427.png)
![4-ethoxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2443428.png)
